Cas no 104494-34-0 (1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-)
104494-34-0 structure
Product Name:1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-
Numero CAS:104494-34-0
MF:C30H38O4
MW:462.620329380035
CID:194332
PubChem ID:480870
Update Time:2025-04-19
1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-
- 1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1
- 104494-34-0
- LMPK12020237
- CHEBI:186800
- Kazinol E
- 5-[(2S)-6-(1,1-dimethylallyl)-7-hydroxy-chroman-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol
- 5-[7-Hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-1-benzopyran-2-yl]-3,4-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
- DTXSID00909004
- 5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol
-
- Inchi: 1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1
- Chiave InChI: RPBKTSQYNACKIG-MHZLTWQESA-N
- Sorrisi: O1C2C=C(C(=CC=2CC[C@H]1C1C=C(C(=C(C/C=C(\C)/C)C=1C/C=C(\C)/C)O)O)C(C=C)(C)C)O
Proprietà calcolate
- Massa esatta: 462.27714
- Massa monoisotopica: 462.27701
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 34
- Conta legami ruotabili: 7
- Complessità: 745
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.9
- XLogP3: 8.5
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 609.4°Cat760mmHg
- Punto di infiammabilità: 322.4°C
- Indice di rifrazione: 1.584
- PSA: 69.92
1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)- Letteratura correlata
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
104494-34-0 (1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-) Prodotti correlati
- 99624-28-9(4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol)
- 1238116-48-7(Kazinol U)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso